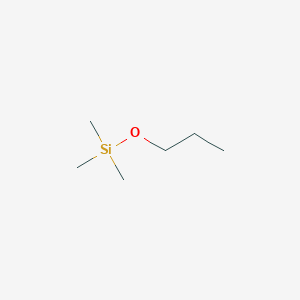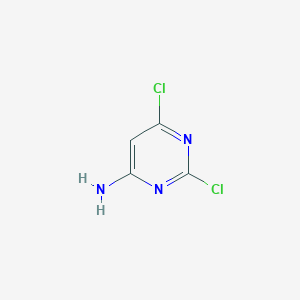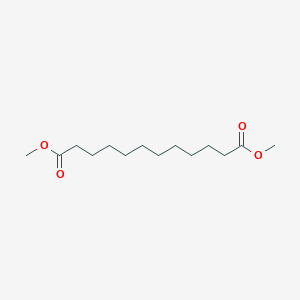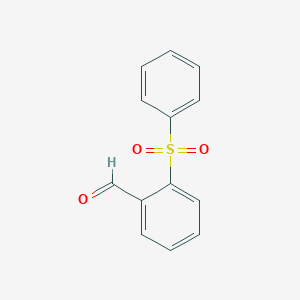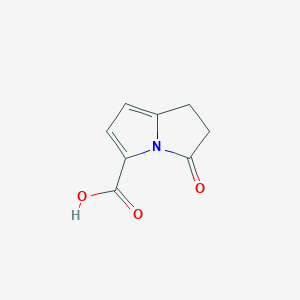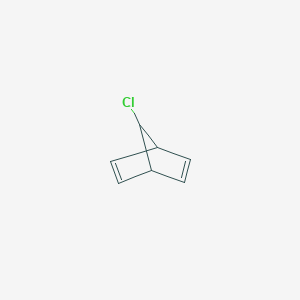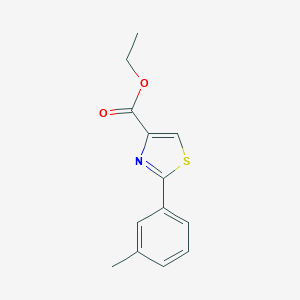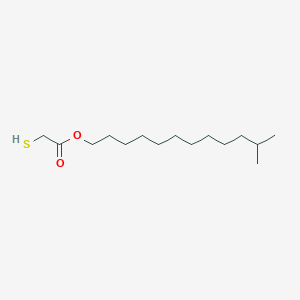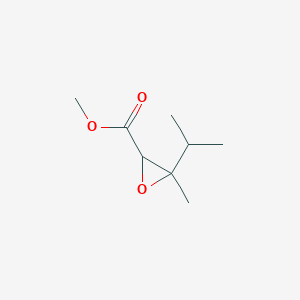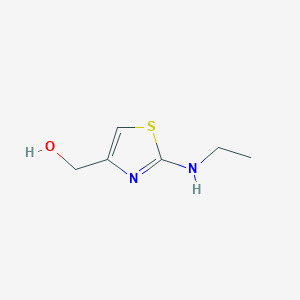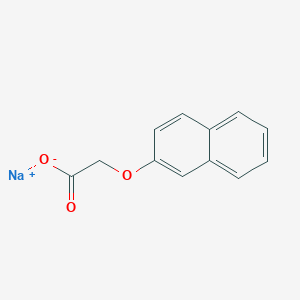
Sodium 2-(naphthalen-2-yloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(naphthalen-2-yloxy)acetate is an organic compound with the molecular formula C₁₂H₉NaO₃ and a molecular weight of 224.19 g/mol . It is a sodium salt derivative of 2-(naphthalen-2-yloxy)acetic acid, characterized by its solid physical form and solubility in water . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(naphthalen-2-yloxy)acetate typically involves the reaction of 2-(naphthalen-2-yloxy)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere at room temperature to prevent any unwanted side reactions . The general reaction scheme is as follows:
2-(naphthalen-2-yloxy)acetic acid+NaOH→Sodium 2-(naphthalen-2-yloxy)acetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk quantities of 2-(naphthalen-2-yloxy)acetic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-(naphthalen-2-yloxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of naphthalene derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Typical reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene carboxylic acids, while reduction can produce naphthalene alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(naphthalen-2-yloxy)acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-(naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(naphthalen-1-yloxy)acetate
- Sodium 2-(phenoxy)acetate
- Sodium 2-(benzyloxy)acetate
Uniqueness
Sodium 2-(naphthalen-2-yloxy)acetate is unique due to its specific naphthalene-based structure, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
10042-71-4 |
|---|---|
Molekularformel |
C12H10NaO3 |
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
sodium;2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C12H10O3.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14); |
InChI-Schlüssel |
PEOAZOIGLAPKFU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] |
Isomerische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)O.[Na] |
| 10042-71-4 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


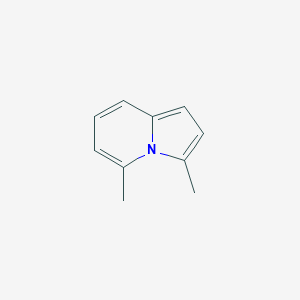
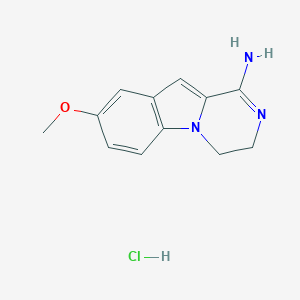
![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)
